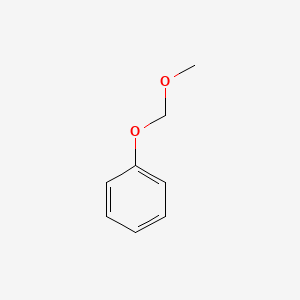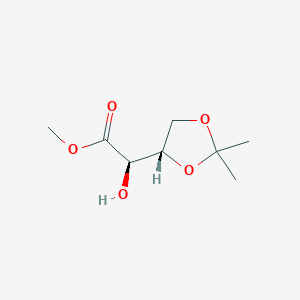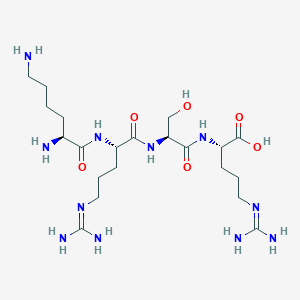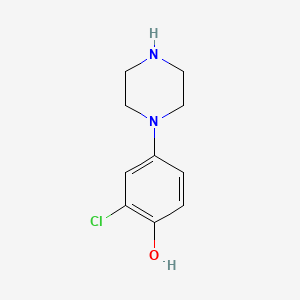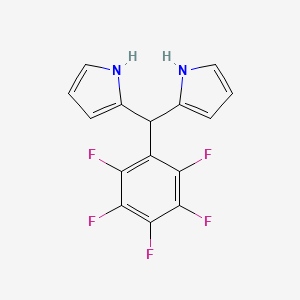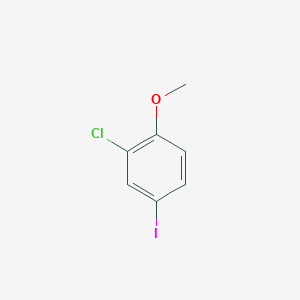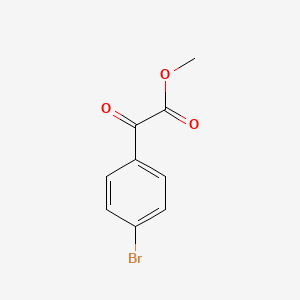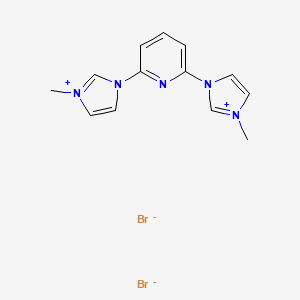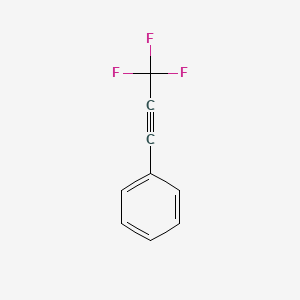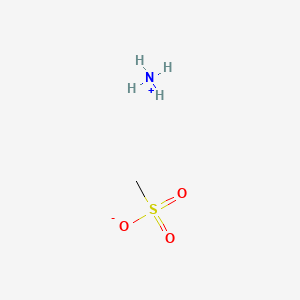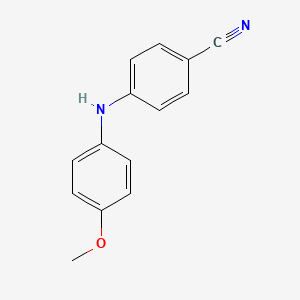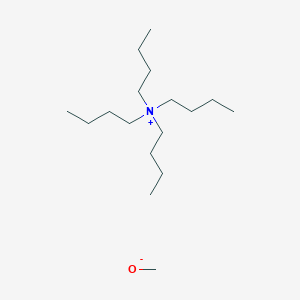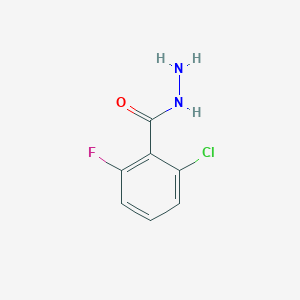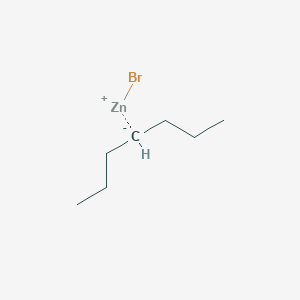
1-Propylbutylzinc bromide solution
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propylbutylzinc bromide solution is an organozinc reagent . It is commonly used in proteomics research . The linear formula of this compound is (CH3CH2CH2)2CHZnBr .
Molecular Structure Analysis
The molecular structure of 1-Propylbutylzinc bromide solution is represented by the linear formula (CH3CH2CH2)2CHZnBr . The molecular weight of this compound is 244.49 .Physical And Chemical Properties Analysis
1-Propylbutylzinc bromide solution has a molecular weight of 244.49 . It is typically stored at a temperature of 2-8°C .Scientific Research Applications
Energy Storage: Zinc-Bromine Flow Batteries
Summary of the Application
Zinc-bromine flow batteries (ZBFBs) are promising candidates for large-scale stationary energy storage due to their inherent scalability and flexibility, low cost, green, and environmentally friendly characteristics .
Methods of Application or Experimental Procedures
The working principle of ZBFBs involves the movement of zinc and bromine ions through a membrane during charge and discharge cycles . The technical features of ZBFBs include the design of the electrodes, separators, and electrolyte, as well as the operational chemistry .
Results or Outcomes
ZBFBs have been commercially available for several years in both grid scale and residential energy storage applications . However, their continued development still presents challenges associated with electrodes, separators, electrolyte, as well as their operational chemistry .
However, these compounds are generally used in the field of organic synthesis . They are often used as reagents in various chemical reactions . For instance, they can be used in cross-coupling reactions , which are widely used in the synthesis of various organic compounds .
properties
IUPAC Name |
bromozinc(1+);heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h7H,3-6H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIYJJRKLSBDHQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH-]CCC.[Zn+]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Heptylzinc bromide 0.5 M in Tetrahydrofuran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

